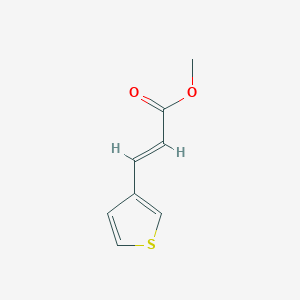

3-Thio-pheneacrylic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-thiophen-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUKIESAKFXOHF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(Thiophen-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-(thiophen-3-yl)acrylate, a valuable building block in medicinal chemistry and materials science. This document details a reliable synthetic pathway via esterification, outlines alternative synthetic strategies, and provides key analytical data for the characterization of the final product.

Synthetic Pathways

The synthesis of methyl 3-(thiophen-3-yl)acrylate can be achieved through several methods, with the most prominently documented being the direct esterification of 3-(thiophen-3-yl)acrylic acid. Alternative routes, such as the Heck and Wittig reactions, offer different approaches starting from readily available thiophene (B33073) derivatives.

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and high-yielding synthesis of methyl 3-(thiophen-3-yl)acrylate is the Fischer-Speier esterification of 3-(thiophen-3-yl)acrylic acid. This method involves the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1]

Reaction Scheme:

Figure 1: Fischer-Speier Esterification of 3-(Thiophen-3-yl)acrylic acid.

Experimental Protocol:

A detailed experimental protocol for the synthesis of methyl 3-(thiophen-3-yl)acrylate via Fischer-Speier esterification is provided below, based on established literature procedures.[1]

Materials:

-

3-(Thiophen-3-yl)acrylic acid

-

Dry Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask, add 3-(thiophen-3-yl)acrylic acid (1 equivalent).

-

Add an excess of dry methanol to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 24 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl 3-(thiophen-3-yl)acrylate.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 99.9% | [1] |

Alternative Synthetic Route 1: Heck Reaction

The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds. In this context, methyl 3-(thiophen-3-yl)acrylate can be synthesized by the palladium-catalyzed coupling of a 3-halothiophene (e.g., 3-bromothiophene) with methyl acrylate (B77674).

Reaction Scheme:

Figure 2: Heck Reaction for the synthesis of Methyl 3-(thiophen-3-yl)acrylate.

A related oxidative Heck reaction utilizing 3-thienylboronic acid has also been reported to yield the desired product.

General Experimental Conditions for Oxidative Heck Reaction:

While a specific protocol for the direct Heck reaction of 3-bromothiophene is not detailed in the provided search results, a general procedure for the oxidative Heck reaction of an arylboronic acid with an acrylate is available. This can be adapted for 3-thienylboronic acid.

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂ |

| Ligand | dppp (1,3-bis(diphenylphosphino)propane) |

| Solvent | Acetone |

| Additives | TFA (Trifluoroacetic acid) |

| Temperature | 70 °C |

| Reaction Time | 20 hours |

Alternative Synthetic Route 2: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of methyl 3-(thiophen-3-yl)acrylate, this would involve the reaction of thiophene-3-carboxaldehyde with a phosphorus ylide, specifically methyl (triphenylphosphoranylidene)acetate.

Reaction Scheme:

Figure 3: Wittig Reaction for the synthesis of Methyl 3-(thiophen-3-yl)acrylate.

A one-pot aqueous Wittig reaction has been successfully employed for the synthesis of the 2-thiophene isomer, suggesting a similar approach could be viable for the 3-thiophene derivative.

General Experimental Conditions for Aqueous Wittig Reaction:

| Parameter | Condition |

| Phosphine | Triphenylphosphine |

| Alkyl Halide | Methyl bromoacetate |

| Base | Saturated aqueous sodium bicarbonate |

| Solvent | Water |

| Reaction Time | 1 hour |

Characterization Data

The structural confirmation of the synthesized (E)-methyl 3-(thiophen-3-yl)acrylate is achieved through spectroscopic methods.

Table of Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.80 (s, 3H, OMe), 6.27 (d, J = 16.0 Hz, 1H), 7.29-7.34 (m, 2H), 7.50 (d, J = 1.6 Hz, 1H), 7.68 (d, J = 16.0 Hz, 1H) | |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 52.1, 117.7, 125.4, 127.4, 128.6, 137.8, 138.7, 168.1 | |

| Melting Point | 48-49 °C | |

| High-Resolution Mass Spectrometry (HRMS) | calcd for [C₈H₈O₂S]⁺ requires m/z 168.0245, found 168.0243 |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of methyl 3-(thiophen-3-yl)acrylate.

Figure 4: General workflow for the synthesis and purification of Methyl 3-(thiophen-3-yl)acrylate.

References

Technical Guide: Physicochemical Properties of Methyl 3-(3-Thienyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-thienyl)acrylate is a substituted acrylate (B77674) ester containing a thiophene (B33073) ring at the 3-position. This class of compounds is of interest in organic synthesis and medicinal chemistry due to the diverse biological activities associated with thiophene-containing molecules. This technical guide provides a summary of the available physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectral data for the (E)-isomer of methyl 3-(3-thienyl)acrylate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | N/A |

| Molecular Weight | 168.21 g/mol | [1] |

| Melting Point | 48-49 °C | [2] |

| Exact Mass | 168.0245 g/mol | [2] |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| CAS Number | 135835-43-7 | [1][3] |

Synthesis of (E)-Methyl 3-(3-Thienyl)acrylate

A detailed experimental protocol for the synthesis of (E)-methyl 3-(3-thienyl)acrylate has been reported via a ligand and base-free Pd-catalyzed oxidative Heck reaction.[2]

Experimental Protocol

Materials:

-

3-Thiopheneboronic acid

-

Methyl acrylate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Benzoquinone (BQ)

-

tert-Butyl peroxybenzoate (TBPB)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a reaction vessel, add 3-thiopheneboronic acid (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), benzoquinone (0.2 mmol), and tert-butyl peroxybenzoate (0.4 mmol).

-

Add methyl acrylate (0.4 mmol) and dichloromethane (2 mL).

-

Stir the reaction mixture at 60 °C for 24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford (E)-methyl 3-(thiophen-3-yl)acrylate.[2]

The following diagram illustrates the workflow for the synthesis of (E)-methyl 3-(3-thienyl)acrylate.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-methyl 3-(thiophen-3-yl)acrylate was recorded on a 400 MHz instrument in CDCl₃. The chemical shifts (δ) are reported in ppm.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 3.80 | s | - | 3H | OMe |

| 6.27 | d | 16.0 | 1H | =CH |

| 7.29-7.34 | m | - | 2H | Thiophene-H |

| 7.50 | d | 1.6 | 1H | Thiophene-H |

| 7.68 | d | 16.0 | 1H | =CH |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Biological Activity and Signaling Pathways

A comprehensive search of available scientific literature did not yield any specific information on the biological activity or associated signaling pathways of methyl 3-(3-thienyl)acrylate.

Conclusion

This technical guide provides the currently available physicochemical and spectral data for methyl 3-(3-thienyl)acrylate, with a focus on the (E)-isomer. While some key properties like melting point and ¹H NMR data have been identified, there are significant gaps in the publicly available information, particularly concerning its boiling point, solubility, IR and mass spectra, and biological activities. The provided synthesis protocol offers a clear method for its preparation, enabling further research into its properties and potential applications. Researchers are encouraged to perform their own characterizations to fill the existing data gaps.

References

Commercial Availability and Synthetic Pathways of 3-Thiopheneacrylic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiopheneacrylic acid methyl ester, also known as methyl 3-(thiophen-3-yl)acrylate, is a key synthetic intermediate with significant applications in medicinal chemistry, most notably in the synthesis of novel antitubercular agents. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis via the Horner-Wadsworth-Emmons reaction, and its role in the development of the clinical candidate telacebec (B1166443) (Q203). Furthermore, this document elucidates the mechanism of action of telacebec, offering insights into its therapeutic potential.

Commercial Availability and Suppliers

3-Thiopheneacrylic acid methyl ester (CAS No. 135835-43-7) is readily available from a variety of chemical suppliers.[1][2][3][4] The compound is typically offered in research-grade purities, often exceeding 98%. It is generally supplied as a crystalline solid.[5] For researchers requiring this intermediate, several reputable vendors are listed below. It is advisable to request certificates of analysis from suppliers to confirm lot-specific data.[1][5]

| Supplier | Purity/Specification | Molecular Formula | Molecular Weight | CAS Number |

| Santa Cruz Biotechnology | Research Grade | C₈H₈O₂S | 168.21 | 135835-43-7 |

| BLD Pharm | ≥98% | C₈H₈O₂S | 168.21 | 135835-43-7 |

| Cayman Chemical | ≥98% | C₈H₈O₂S | 168.2 | 135835-43-7 |

| Manchester Organics | Inquire for purity | C₈H₈O₂S | - | 135835-43-7 |

| Aromalake Chemical | Inquire for purity | C₈H₈O₂S | 168.21 | 135835-43-7 |

Synthetic Protocols: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and efficient method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers of α,β-unsaturated esters.[6] This makes it an ideal choice for the preparation of 3-thiopheneacrylic acid methyl ester from 3-thiophenecarboxaldehyde (B150965) and a suitable phosphonate (B1237965) reagent. The primary advantage of the HWE reaction over the traditional Wittig reaction is the water-solubility of the phosphate (B84403) byproduct, which simplifies purification.[6]

General Experimental Protocol for Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from established procedures for the synthesis of methyl (E)-3-aryl acrylates.[6][7]

Materials:

-

3-Thiophenecarboxaldehyde

-

Methyl (dimethoxyphosphoryl)acetate (or a similar phosphonate)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxaldehyde (1 equivalent) and methyl (dimethoxyphosphoryl)acetate (1-1.2 equivalents) in a suitable solvent. While the reaction can be performed under aqueous conditions, organic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can also be used.

-

Base Addition: Add potassium carbonate (2 equivalents) to the stirred solution.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to a few hours.[6]

-

Workup: Upon completion, if the reaction was conducted in an organic solvent, filter the mixture to remove the base. If performed in water, transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure methyl (E)-3-(thiophen-3-yl)acrylate.[6]

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and stereochemistry. The (E)-configuration is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum.[6]

Experimental workflow for the synthesis of 3-Thiopheneacrylic acid methyl ester.

Application in Drug Development: Synthesis of Telacebec (Q203)

3-Thiopheneacrylic acid methyl ester is a crucial building block in the synthesis of telacebec (Q203), a promising clinical-stage antitubercular agent.[8] Telacebec is a first-in-class imidazo[1,2-a]pyridine-3-carboxamide (B1205228) that has demonstrated potent activity against both drug-susceptible and multi-drug resistant strains of Mycobacterium tuberculosis.[8]

Mechanism of Action of Telacebec (Q203)

Telacebec exerts its bactericidal effect by targeting the mycobacterial electron transport chain, a critical pathway for ATP synthesis and cellular respiration.[8][9] Specifically, telacebec is an inhibitor of the cytochrome bc1 complex (also known as complex III).[8][9][10]

The cytochrome bc1 complex is a key component of the respiratory chain, responsible for transferring electrons from menaquinol (B15198786) to cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis. By binding to the QcrB subunit of the cytochrome bc1 complex, telacebec blocks this electron transfer, leading to a rapid depletion of intracellular ATP and ultimately, bacterial cell death.[9][10]

Interestingly, Mycobacterium tuberculosis possesses an alternative respiratory pathway involving a cytochrome bd oxidase. This redundancy can limit the bactericidal potency of telacebec alone.[11] Research has shown that dual inhibition of both the cytochrome bc1 complex and the cytochrome bd oxidase can lead to a synergistic and more potent bactericidal effect.[11]

Mechanism of action of Telacebec (Q203) on the mycobacterial respiratory chain.

Conclusion

3-Thiopheneacrylic acid methyl ester is a commercially accessible and valuable synthetic intermediate. Its synthesis can be reliably achieved through the Horner-Wadsworth-Emmons reaction, yielding the desired (E)-isomer with high stereoselectivity. The critical role of this compound in the synthesis of the promising antitubercular drug candidate telacebec (Q203) highlights its importance for researchers in drug discovery and development. A thorough understanding of the synthesis of this intermediate and the mechanism of action of the resulting therapeutic agent is essential for the advancement of new treatments for tuberculosis.

References

- 1. scbt.com [scbt.com]

- 2. 135835-43-7|Methyl 3-(thiophen-3-yl)acrylate|BLD Pharm [bldpharm.com]

- 3. Page 07876 (Chemical) [intlab.org]

- 4. Methyl 3-(thiophen-3-yl)acrylate [aromalake.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Telacebec (Q203) | Qurient [qurient.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of Methyl 3-(3-thienyl)acrylate and Related Compounds

Physicochemical Properties

A summary of the known physical and chemical properties of methyl 3-(2-thienyl)acrylate and methyl acrylate (B77674) is presented below. These properties are crucial for understanding the substance's behavior and potential hazards.

| Property | Methyl 3-(2-thienyl)acrylate | Methyl Acrylate |

| Molecular Formula | C8H8O2S | C4H6O2 |

| Molecular Weight | 168.21 g/mol [1] | 86.09 g/mol [2] |

| CAS Number | 57502-38-2[1] | 96-33-3[2][3] |

| Appearance | Not specified | Clear, colorless liquid[4] |

| Boiling Point | Not specified | 80 °C (176 °F)[5] |

| Melting Point | Not specified | -75 °C (-103 °F)[5] |

| Density | Not specified | 0.956 g/cm³ at 25 °C (77 °F)[5] |

| Flash Point | Not specified | -2.8 °C (27 °F) closed cup[6] |

| Solubility in Water | Not specified | 6 g/100 mL at 20°C[2] |

| Vapor Pressure | Not specified | 65 mmHg at 20°C |

| Autoignition Temperature | Not specified | 415 °C (779 °F)[4] |

| Log Pow | Not specified | 0.74 at 25 °C (77 °F)[5] |

Hazard Identification and GHS Classification

Methyl acrylates are generally classified as hazardous materials. The Globally Harmonized System (GHS) classification for methyl 3-(2-thienyl)acrylate and methyl acrylate indicates significant health and physical hazards.

GHS Hazard Statements for Methyl 3-(2-thienyl)acrylate[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Classification for Methyl Acrylate[5][7][8]

| Hazard Class | Category |

| Flammable liquids | 2 |

| Acute toxicity, Oral | 4 |

| Acute toxicity, Dermal | 4 |

| Acute toxicity, Inhalation | 3 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Skin sensitization | 1 |

| Specific target organ toxicity — single exposure | 3 |

| Hazardous to the aquatic environment, acute hazard | 2 |

| Hazardous to the aquatic environment, long-term hazard | 3 |

Experimental Protocols & Handling Precautions

Detailed experimental protocols for toxicological studies of methyl 3-(3-thienyl)acrylate are not available. However, based on the safety data sheets of related acrylates, the following handling precautions are mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and flame-retardant antistatic protective clothing to prevent skin exposure.[5][6][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8]

Safe Handling Practices

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][5][6]

-

Wash hands thoroughly after handling.[5]

Toxicity Data

The following table summarizes the available toxicity data for methyl acrylate. This data should be considered as indicative of the potential toxicity of methyl 3-(3-thienyl)acrylate.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 300 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 50 - 500 mg/kg | [9] |

| TLV-TWA (ACGIH) | Human | Inhalation | 2 ppm | [6] |

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[5][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical attention.[5][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6][8] |

Visualizations

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling methyl acrylates in a laboratory setting.

Caption: Workflow for Safe Handling of Methyl Acrylates.

Hazard and Response Logical Relationship

This diagram illustrates the relationship between the identified hazards of methyl acrylates and the corresponding protective and first aid measures.

Caption: Hazard, PPE, and First Aid Relationships.

References

- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Acrylate [drugfuture.com]

- 3. fishersci.com [fishersci.com]

- 4. manavchem.com [manavchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]

- 7. multichemindia.com [multichemindia.com]

- 8. vastanichem.com [vastanichem.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Technical Guide to the Theoretical and Computational Analysis of Methyl 3-(3-thienyl)acrylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-thienyl)acrylate is a derivative of acrylic acid containing a thiophene (B33073) ring, a heterocyclic compound known to be a key pharmacophore in medicinal chemistry. Thiophene-based molecules exhibit a wide range of biological activities, and their structural and electronic properties are of significant interest for the development of novel therapeutic agents and materials.[1] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the molecular properties of such compounds from first principles.

This technical guide provides an in-depth overview of the theoretical and computational studies on methyl 3-(3-thienyl)acrylate. It details the computational methodologies, summarizes key quantitative data, and outlines the experimental protocols for its synthesis and characterization. The focus is on the molecule's optimized geometry, vibrational analysis, electronic properties, and non-linear optical (NLO) characteristics, which are crucial for understanding its reactivity, stability, and potential applications in materials science and drug design.

Synthesis and Experimental Characterization

While specific, detailed synthesis protocols for methyl 3-(3-thienyl)acrylate are not extensively published, a general synthetic route can be established based on standard organic chemistry reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction between 3-thenaldehyde and an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester.

Experimental Protocols

2.1.1 Synthesis of Methyl 3-(3-thienyl)acrylate (Plausible Route)

A plausible synthesis method involves the reaction of 3-thenaldehyde with methyl (triphenylphosphoranylidene)acetate in an appropriate solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Preparation: To a stirred solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous DCM at room temperature, add 3-thenaldehyde (1.0 equivalent).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient as the eluent to yield the pure methyl 3-(3-thienyl)acrylate product.

2.1.2 Spectroscopic Characterization

-

FT-IR Spectroscopy: Infrared spectra can be recorded using a Perkin Elmer Spectrum RX I FT-IR system or equivalent.[2] The sample is typically prepared as a KBr pellet. Data is collected over a range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a Bruker DPX-400 instrument or equivalent, using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.[2]

-

UV-Vis Spectroscopy: The electronic absorption spectrum can be measured using a Hitachi U-3000 UV-Vis spectrophotometer or equivalent in a suitable solvent like methanol (B129727) or ethanol.[2]

Computational Methodology

The theoretical calculations for methyl 3-(3-thienyl)acrylate are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

DFT Calculations

Quantum chemical calculations are typically carried out using the Gaussian 09 software package.[1] The geometry of the molecule is optimized using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common choice for the basis set is 6-311++G(d,p), which provides a good description of electronic structure and properties.[3][4] Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to allow for the assignment of experimental FT-IR bands.

References

Methodological & Application

Application Notes and Protocols: 3-Thiopheneacrylic acid methyl ester for Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiopheneacrylic acid methyl ester is a thiophene (B33073) derivative that serves as a monomer for the synthesis of functionalized polythiophenes, a class of conductive polymers. These polymers are of significant interest due to their unique electronic, optical, and electrochemical properties. The incorporation of the acrylic acid methyl ester functional group onto the thiophene backbone allows for further modifications and tuning of the polymer's properties, making it a versatile material for various applications, including in the field of drug development as a potential modulator of cellular signaling pathways.

This document provides detailed application notes and protocols for the synthesis and characterization of poly(3-thiopheneacrylic acid methyl ester) and explores its potential applications, particularly in cancer therapy through the modulation of the Wnt/β-catenin signaling pathway.

Data Presentation

Physicochemical and Electrical Properties

| Property | Value | Conditions |

| Monomer: 3-Thiopheneacrylic acid methyl ester | ||

| CAS Number | 135835-43-7 | N/A |

| Molecular Formula | C8H8O2S | N/A |

| Molecular Weight | 168.21 g/mol | N/A |

| Polymer: Poly(3-thiopheneacrylic acid methyl ester) | ||

| Electrical Conductivity (undoped) | ~10⁻⁵ S/cm | As synthesized |

| Electrical Conductivity (doped) | Varies with dopant and doping level. For example, iodine doping can increase the conductivity of polythiophenes by several orders of magnitude.[1] | Iodine vapor |

| Solubility | Soluble in polar solvents | - |

Molecular Weight Analysis (Representative Data for a Polythiophene)

| Parameter | Value | Method |

| Number-Average Molecular Weight (Mn) | Varies with polymerization conditions | Gel Permeation Chromatography (GPC)[2] |

| Weight-Average Molecular Weight (Mw) | Varies with polymerization conditions | Gel Permeation Chromatography (GPC)[2] |

| Polydispersity Index (PDI) | Varies with polymerization conditions | GPC (Mw/Mn)[2] |

Electrochemical Properties (Representative Data)

| Parameter | Potential (vs. Ag/AgCl) | Method |

| Onset Oxidation Potential | Varies | Cyclic Voltammetry (CV) |

| Onset Reduction Potential | Varies | Cyclic Voltammetry (CV) |

Experimental Protocols

Monomer Synthesis: 3-Thiopheneacrylic acid methyl ester

Principle: This protocol describes the esterification of 3-thiopheneacrylic acid to its corresponding methyl ester using methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

Materials:

-

3-Thiopheneacrylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-thiopheneacrylic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-thiopheneacrylic acid methyl ester.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Polymer Synthesis: Oxidative Polymerization

Principle: This protocol describes the chemical oxidative polymerization of 3-thiopheneacrylic acid methyl ester using iron(III) chloride (FeCl₃) as the oxidizing agent. The mechanism involves the formation of radical cations from the monomer, which then couple to form the polymer chain.

Materials:

-

3-Thiopheneacrylic acid methyl ester

-

Anhydrous chloroform (B151607) (CHCl₃) or other suitable anhydrous solvent

-

Anhydrous iron(III) chloride (FeCl₃)

-

Methanol

-

Ammonia (B1221849) solution

-

Schlenk flask or a three-necked flask

-

Magnetic stirrer

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve 3-thiopheneacrylic acid methyl ester in anhydrous chloroform in a Schlenk flask under an inert atmosphere.

-

In a separate flask, prepare a solution of anhydrous iron(III) chloride in anhydrous chloroform.

-

Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The molar ratio of FeCl₃ to monomer is typically between 2 and 4.

-

Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. A dark-colored precipitate of the polymer should form.

-

Quench the polymerization by adding methanol to the reaction mixture.

-

Filter the polymer precipitate and wash it extensively with methanol to remove any unreacted monomer and excess FeCl₃.

-

To obtain the neutral (undoped) polymer, wash the polymer with an ammonia solution to de-dope it.

-

Finally, wash the polymer with methanol and dry it under vacuum.

Polymer Characterization: Cyclic Voltammetry

Principle: Cyclic voltammetry (CV) is used to study the electrochemical properties of the synthesized polymer, including its oxidation and reduction potentials. A thin film of the polymer is cast onto a working electrode and its electrochemical response is measured in an electrolyte solution.

Materials:

-

Poly(3-thiopheneacrylic acid methyl ester)

-

A suitable solvent for the polymer (e.g., chloroform)

-

Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile)

-

Potentiostat

Procedure:

-

Dissolve a small amount of the synthesized polymer in a suitable solvent.

-

Cast a thin film of the polymer solution onto the working electrode and allow the solvent to evaporate completely.

-

Assemble a three-electrode electrochemical cell with the polymer-coated working electrode, a reference electrode, and a counter electrode in the electrolyte solution.

-

De-aerate the electrolyte solution by purging with an inert gas for at least 15 minutes.

-

Perform cyclic voltammetry by scanning the potential between the desired limits at a specific scan rate (e.g., 50 mV/s).

-

Record the resulting voltammogram, which will show the oxidation and reduction peaks of the polymer film.

Mandatory Visualization

Caption: Workflow for the synthesis of 3-thiopheneacrylic acid methyl ester.

Caption: Workflow for the oxidative polymerization of the monomer.

Application in Drug Development: Targeting the Wnt/β-catenin Signaling Pathway

Background: The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including gastrointestinal cancers.[3][4] Thiophene derivatives have emerged as a promising class of small molecules that can modulate this pathway, offering a potential therapeutic strategy for cancer treatment.[3][4] While the specific effects of poly(3-thiopheneacrylic acid methyl ester) on this pathway are yet to be fully elucidated, studies on other thiophene derivatives provide a strong rationale for its investigation in this context.

Mechanism of Action (based on a thiophene derivative, compound 1312): [3][4] A novel thiophene derivative, referred to as compound 1312, has been shown to inhibit the Wnt/β-catenin signaling pathway in gastrointestinal cancer cells.[3][4] The proposed mechanism involves the suppression of β-catenin, a key protein in this pathway. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon activation of the Wnt pathway, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates target genes involved in cell proliferation. Compound 1312 is believed to interfere with this process, leading to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell growth.[3]

Caption: Proposed mechanism of Wnt/β-catenin pathway inhibition by a thiophene derivative.

References

- 1. isca.me [isca.me]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Methyl 3-(3-thienyl)acrylate in Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-thienyl)acrylate is a versatile monomer that holds significant promise for the development of novel organic electronic materials. Its structure, which combines a polymerizable acrylate (B77674) group with a π-conjugated thienyl moiety, allows for the synthesis of polymers with tailored electronic and optical properties. These properties make polymers derived from methyl 3-(3-thienyl)acrylate, tentatively named poly(methyl 3-(3-thienyl)acrylate) or PMT3A, attractive candidates for active layers in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). The thiophene (B33073) unit contributes to charge transport capabilities, while the acrylate backbone provides solubility and processability, crucial for device fabrication. This document provides detailed application notes and generalized experimental protocols for the synthesis of PMT3A and its application in organic electronic devices.

Synthesis of Poly(methyl 3-(3-thienyl)acrylate)

The polymerization of methyl 3-(3-thienyl)acrylate can be achieved through standard free-radical polymerization techniques. The following protocol is a generalized procedure based on common methods for polymerizing acrylate monomers.[1][2][3]

Experimental Protocol: Free-Radical Polymerization

Materials:

-

Methyl 3-(3-thienyl)acrylate (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (B28343) (solvent)

-

Methanol (B129727) (non-solvent for precipitation)

-

Argon or Nitrogen gas

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve methyl 3-(3-thienyl)acrylate (e.g., 1 g) and AIBN (e.g., 1-2 mol% relative to the monomer) in anhydrous toluene (e.g., 10 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

-

Polymerization: After the final thaw, backfill the flask with argon or nitrogen and heat the reaction mixture in an oil bath at a controlled temperature (typically 60-80 °C) for a specified time (e.g., 12-24 hours). The solution will likely become more viscous as the polymer forms.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a beaker of vigorously stirring methanol (e.g., 200 mL). The polymer will precipitate as a solid.

-

Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR spectroscopy to confirm the polymer structure, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and thermal analysis (TGA/DSC) to assess its thermal stability.

Application in Organic Field-Effect Transistors (OFETs)

Polymers based on thiophene are widely used as the active semiconductor layer in OFETs due to their good charge transport properties.[4][5] PMT3A, with its polythiophene-like characteristics, is a promising candidate for p-type semiconductor in OFETs.

Experimental Protocol: OFET Fabrication (Bottom-Gate, Top-Contact)

Materials:

-

Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

-

Hexamethyldisilazane (HMDS) for surface treatment

-

Poly(methyl 3-(3-thienyl)acrylate) (PMT3A) solution in a suitable solvent (e.g., chloroform, chlorobenzene)

-

Gold (Au) for source and drain electrodes

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Treat the SiO₂ surface with HMDS vapor or solution to create a hydrophobic surface, which promotes better film morphology of the organic semiconductor.

-

Semiconductor Deposition: Spin-coat the PMT3A solution onto the treated substrate. The spin speed and solution concentration should be optimized to achieve a uniform thin film of desired thickness (typically 30-100 nm).

-

Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) in a nitrogen-filled glovebox to improve crystallinity and charge transport.

-

Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. A typical channel length and width are 50 µm and 1000 µm, respectively.

Characterization: The OFET performance is characterized by measuring the output and transfer characteristics using a semiconductor parameter analyzer in a shielded probe station. Key performance metrics include field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).

References

- 1. Acrylate free radical polymerization: from mechanism to polymer design. | Semantic Scholar [semanticscholar.org]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Heck Coupling Reactions Using Methyl 3-(Thiophen-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed C-H arylation of methyl 3-(thiophen-3-yl)acrylate with various aryl halides. This method, a variation of the Mizoroki-Heck reaction, allows for the selective formation of a carbon-carbon bond at the C2 position of the thiophene (B33073) ring, yielding a range of substituted arylthiophene derivatives.

Introduction

The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between unsaturated halides and alkenes, catalyzed by a palladium complex in the presence of a base.[1] This protocol focuses on a direct arylation approach, a highly efficient Heck-type reaction where a C-H bond on the thiophene ring of methyl (E)-3-(thiophen-3-yl)acrylate is directly coupled with an aryl bromide. This method circumvents the need for pre-functionalization of the thiophene, offering a more atom-economical route to valuable building blocks for pharmaceuticals and materials science.

The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the thiophene substrate, C-H activation, and reductive elimination yield the arylated product and regenerate the active palladium catalyst.

Experimental Protocols

General Procedure for the Direct Arylation of Methyl (E)-3-(thiophen-3-yl)acrylate

This protocol is adapted from a procedure for the direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with aryl bromides.[2]

Materials:

-

Methyl (E)-3-(thiophen-3-yl)acrylate

-

Aryl bromide (see Table 1 for examples)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium acetate (AcOK)

-

N,N-Dimethylacetamide (DMAc)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Standard laboratory glassware for workup and purification

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add methyl (E)-3-(thiophen-3-yl)acrylate (1.0 mmol), the desired aryl bromide (1.0 mmol), potassium acetate (AcOK, 2.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.001-0.005 mmol, 0.1-0.5 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add N,N-Dimethylacetamide (DMAc, 2 mL) to the reaction mixture.

-

Seal the tube and place it in a preheated oil bath or heating block at 130 °C.

-

Stir the reaction mixture vigorously for the specified time (typically 2-16 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C2-arylated thiophene derivative.

Data Presentation

The following table summarizes the results for the palladium-catalyzed direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with a variety of aryl bromides. The reactions were performed using 0.1-0.5 mol% of Pd(OAc)₂ with AcOK as the base in DMAc at 130 °C.[2]

| Entry | Aryl Bromide | Product | Yield (%)[2] |

| 1 | 4-Bromobenzaldehyde | Methyl (E)-3-(2-(4-formylphenyl)thiophen-3-yl)acrylate | Moderate |

| 2 | 4-Bromoacetophenone | Methyl (E)-3-(2-(4-acetylphenyl)thiophen-3-yl)acrylate | Moderate |

| 3 | Methyl 4-bromobenzoate | Methyl (E)-3-(2-(4-(methoxycarbonyl)phenyl)thiophen-3-yl)acrylate | 63 |

| 4 | 4-Bromonitrobenzene | Methyl (E)-3-(2-(4-nitrophenyl)thiophen-3-yl)acrylate | 69 |

| 5 | 3-Bromobenzonitrile | Methyl (E)-3-(2-(3-cyanophenyl)thiophen-3-yl)acrylate | 61 |

| 6 | 3-Bromonitrobenzene | Methyl (E)-3-(2-(3-nitrophenyl)thiophen-3-yl)acrylate | 69 |

| 7 | 2-Bromobenzonitrile | Methyl (E)-3-(2-(2-cyanophenyl)thiophen-3-yl)acrylate | 46 |

Note: "Moderate" yields were reported without a specific percentage due to partial decomposition of reactants or products.[2]

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the direct arylation Heck-type reaction.

Caption: Catalytic cycle for the direct arylation of thiophene.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Heck coupling reaction.

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Synthesis of Thiophene-Based Polymers for Solar Cell Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiophene-based polymers, which are critical components in the development of organic solar cells (OSCs). Thiophene-based polymers serve as the electron donor material in the active layer of bulk heterojunction (BHJ) solar cells, offering advantages such as solution processability, environmental stability, and tunable optoelectronic properties.

Introduction to Thiophene-Based Polymers in Solar Cells

Thiophene-based conjugated polymers are a cornerstone of organic photovoltaics due to their excellent charge transport properties and strong absorption in the solar spectrum.[1] The performance of these polymers in OSCs is highly dependent on their chemical structure, molecular weight, regioregularity, and the morphology of the active layer blend.[2] The most common application of these polymers is as the p-type (donor) material in a blend with an n-type (acceptor) material, typically a fullerene derivative like PCBM ([3][3]-phenyl-C61-butyric acid methyl ester) or non-fullerene acceptors.[4][5] The power conversion efficiency (PCE) of solar cells fabricated from these materials has seen significant improvement, with some thiophene-based polymer systems achieving PCEs greater than 19% in ternary systems.[5]

Key Synthesis Methodologies

Several polymerization techniques are employed to synthesize thiophene-based polymers with controlled properties. The choice of method influences the polymer's molecular weight, regioregularity, and ultimately, the solar cell's performance. The most prevalent methods are Stille cross-coupling, Suzuki cross-coupling, and oxidative polymerization.

Stille Cross-Coupling Polymerization

Stille coupling is a versatile method for creating carbon-carbon bonds and is widely used for synthesizing conjugated polymers. It involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. This method offers good control over the polymer structure.[2]

Suzuki Cross-Coupling Polymerization

Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. It is often favored for its use of less toxic boron reagents compared to the tin reagents in Stille coupling.[6][7]

Oxidative Polymerization

Oxidative polymerization is a more direct method that involves the chemical or electrochemical oxidation of thiophene (B33073) monomers. While it can be a simpler and more cost-effective approach, controlling the regioregularity and avoiding side reactions can be challenging.[8][9][10]

Data Presentation: Performance of Thiophene-Based Polymers

The following tables summarize the performance of various thiophene-based polymers in organic solar cells. The key performance metrics are:

-

PCE (%): Power Conversion Efficiency

-

Voc (V): Open-Circuit Voltage

-

Jsc (mA/cm2): Short-Circuit Current Density

-

FF: Fill Factor

Table 1: Performance of Thiophene-Based Polymers with Fullerene Acceptors

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Reference |

| P3HT | PC61BM | 4.4 | - | - | - | [2] |

| P3HT | PC71BM | - | - | - | - | [2] |

| PCPDTTPD-Oc | PC61BM | 5.5 | - | - | - | [2] |

| PCPDTTPD-Oc | PC71BM | 6.4 | - | - | - | [2] |

| PDTPBT-C5 | PCBM | 2.80 | - | - | - | [2] |

| PIDTPyT | PC71BM | 3.91 | - | - | - | [2] |

| Donor 1 | PC71BM | 5.41 | 0.87 | 11.04 | 0.57 | [11] |

| Donor 2 | PC71BM | 6.20 | 0.95 | 12.01 | 0.54 | [11] |

| Donor 3 | C70 | 3.60 | 0.98 | 9.24 | - | [11] |

| Donor 9 | PC71BM | 4.0 | 0.81 | 9.3 | 0.53 | [11] |

| Donor 12 | PC71BM | 2.39 | 0.77 | 6.82 | 0.46 | [11] |

Table 2: Performance of Thiophene-Based All-Polymer Solar Cells (APSCs)

| Polymer Donor | Polymer Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Reference |

| P(Qx8O-T) | P(NDIDEG-T) | 2.27 | 0.78 | 5.47 | 0.54 | [3][12] |

| PTB7-Th | PTP-TT | 7.04 | 0.86 | 14.96 | 0.54 | [13] |

| PM6 | PYF-EF | 17.07 | 0.908 | 25.30 | 0.7422 | [14] |

| PM6 (Ternary) | PY-IT:PYF-EF | 18.62 | - | - | - | [14][15] |

| PFETVT-T | L15 | 11.81 | - | - | - | [16] |

Experimental Protocols

General Synthesis Workflow

The synthesis of thiophene-based polymers for solar cells typically follows a multi-step process, from monomer synthesis to polymerization and finally purification.

Caption: General workflow for thiophene-based polymer synthesis and application.

Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Method

This protocol is a general guide for the synthesis of the benchmark polymer P3HT.

Materials:

-

2-bromo-3-hexylthiophene (monomer)

-

Isopropylmagnesium chloride (Grignard reagent)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2) (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Hexane, Chloroform (B151607) (for Soxhlet extraction)

Procedure:

-

Monomer Preparation: Start with commercially available or synthesized 2-bromo-3-hexylthiophene. Ensure it is pure and dry.

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the monomer in anhydrous THF. Cool the solution to 0°C. Slowly add one equivalent of isopropylmagnesium chloride dropwise. Stir the reaction mixture at room temperature for 2 hours to form the thiophene Grignard reagent.[1]

-

Polymerization: Add a catalytic amount of Ni(dppp)Cl2 to the Grignard reagent solution. The solution will typically change color, indicating the start of polymerization. Allow the reaction to proceed for 2-4 hours at room temperature.[1]

-

Work-up and Purification:

-

Quench the polymerization by slowly adding a mixture of methanol and HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the crude polymer and wash it with methanol.

-

Purify the polymer by Soxhlet extraction using sequential washes with methanol, hexane, and finally chloroform to collect the desired polymer fraction.[1]

-

Precipitate the polymer from the chloroform fraction by adding methanol and dry under vacuum.

-

Protocol: Organic Solar Cell Fabrication

This protocol outlines the fabrication of a standard bulk heterojunction solar cell.

Device Architecture: ITO / PEDOT:PSS / Polymer:Acceptor / Metal Electrode (e.g., Al, Ca/Al)

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

Thiophene-based polymer (e.g., P3HT)

-

Acceptor (e.g., PCBM)

-

Anhydrous solvent (e.g., chlorobenzene, o-dichlorobenzene)

-

Metal for electrode (e.g., Aluminum, Calcium)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen.[1]

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered solution of PEDOT:PSS onto the cleaned ITO substrates. Anneal the substrates at 120-150°C for 10-15 minutes.[1][4]

-

Active Layer Deposition:

-

Prepare a blend solution of the thiophene-based polymer and the acceptor in a suitable anhydrous solvent (e.g., 1:1 weight ratio of P3HT:PCBM in chlorobenzene).[4]

-

Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

-

Anneal the active layer to optimize its morphology (e.g., 150°C for 10 minutes for P3HT:PCBM).

-

-

Electrode Deposition: Thermally evaporate the metal electrode (e.g., Ca followed by Al, or just Al) onto the active layer under high vacuum (typically < 10-6 Torr).[4]

-

Device Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Characterize the solar cell performance under simulated solar illumination (AM 1.5G, 100 mW/cm2).[4]

Signaling Pathways and Energy Levels

The operation of an organic solar cell is governed by the energy levels of the donor and acceptor materials. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the open-circuit voltage and the driving force for charge separation.

Caption: Energy level diagram for a bulk heterojunction organic solar cell.

This diagram illustrates the fundamental processes in an organic solar cell:

-

Light Absorption: A photon is absorbed by the donor polymer, creating an exciton (a bound electron-hole pair).

-

Exciton Diffusion: The exciton diffuses to the donor-acceptor interface.

-

Charge Separation: The electron is transferred from the donor's LUMO to the acceptor's LUMO, while the hole remains on the donor's HOMO.

-

Charge Transport and Collection: Electrons are transported through the acceptor material and holes through the donor material to their respective electrodes.

The open-circuit voltage (Voc) is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.[17] Therefore, tuning the energy levels of the thiophene-based polymer is a key strategy for improving solar cell performance.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. diva-portal.org [diva-portal.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel thiophene[3,4-b]thiophene-based polymer acceptors for high-performance all-polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Novel thiophene[3,4-b]thiophene-based polymer acceptors for high-performance all-polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]

Application Note: A Proposed Strategy for the Synthesis of Microporous Polymer Networks from 3-Thiopheneacrylic Acid Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microporous organic polymers are a class of materials characterized by their high surface area, permanent porosity, and tunable chemical functionalities. These properties make them attractive for a variety of applications, including gas storage and separation, catalysis, and sensing. Thiophene-based microporous polymers are of particular interest due to their inherent electronic properties and the versatility of thiophene (B33073) chemistry for the construction of robust, cross-linked networks.

This document outlines a proposed, hypothetical application of 3-Thiopheneacrylic acid methyl ester in the synthesis of microporous polymer networks. While direct synthesis of microporous polymers from this specific monomer is not widely documented, this note provides a potential synthetic strategy based on established polymerization and cross-linking methodologies for other thiophene-containing monomers. The acrylic ester functionality of 3-Thiopheneacrylic acid methyl ester offers a unique handle for post-polymerization modification and cross-linking, which could lead to novel porous materials.

Proposed Synthetic Strategy

The proposed synthesis involves a two-step approach:

-

Synthesis of a Linear Polymer: Polymerization of 3-Thiopheneacrylic acid methyl ester to form a soluble, linear polythiophene derivative.

-

Post-Polymerization Cross-linking: Chemical modification of the acrylic ester groups on the polymer side chains to induce cross-linking and the formation of a microporous network.

This strategy allows for control over the initial polymer properties before inducing porosity through a secondary cross-linking step.

Experimental Protocols

Protocol 1: Synthesis of Poly(3-Thiopheneacrylic acid methyl ester)

This protocol is based on oxidative polymerization, a common method for synthesizing polythiophenes.

Materials:

-

3-Thiopheneacrylic acid methyl ester (Monomer)

-

Anhydrous Iron(III) chloride (FeCl₃) (Oxidant)

-

Anhydrous Chloroform (B151607) (CHCl₃) (Solvent)

-

Methanol (B129727) (for washing)

-

Deionized water (for washing)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-Thiopheneacrylic acid methyl ester (1.0 g, 5.94 mmol) in anhydrous chloroform (50 mL).

-

Purge the solution with nitrogen for 30 minutes to remove any dissolved oxygen.

-

In a separate flask, prepare a solution of anhydrous FeCl₃ (2.9 g, 17.8 mmol, 3 equivalents) in anhydrous chloroform (50 mL) under a nitrogen atmosphere.

-

Add the FeCl₃ solution dropwise to the monomer solution at room temperature over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The reaction mixture will turn dark in color, and a precipitate may form.

-

Quench the reaction by slowly pouring the mixture into 200 mL of methanol.

-

Collect the precipitate by filtration and wash it extensively with methanol, deionized water, and finally methanol again to remove any unreacted monomer, oxidant, and oligomers.

-

Dry the resulting polymer in a vacuum oven at 60 °C overnight.

Protocol 2: Proposed Cross-linking to Form a Microporous Network

This protocol describes a hypothetical cross-linking strategy via amidation of the ester groups.

Materials:

-

Poly(3-Thiopheneacrylic acid methyl ester) (from Protocol 1)

-

A multifunctional amine cross-linker (e.g., 1,3,5-Tris(aminomethyl)benzene)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

-

A suitable catalyst (e.g., Sodium methoxide)

Procedure:

-

Dissolve the synthesized poly(3-Thiopheneacrylic acid methyl ester) (0.5 g) in anhydrous DMF (20 mL) in a round-bottom flask.

-

In a separate vial, dissolve the multifunctional amine cross-linker (e.g., 1,3,5-Tris(aminomethyl)benzene, molar ratio to be optimized) in anhydrous DMF.

-

Add the cross-linker solution to the polymer solution.

-

Add a catalytic amount of a suitable catalyst (e.g., a few drops of a sodium methoxide (B1231860) solution in methanol).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) under a nitrogen atmosphere for 48 hours. A gel or a solid precipitate is expected to form as cross-linking proceeds.

-

After cooling to room temperature, isolate the solid product by filtration.

-

Wash the product extensively with DMF, methanol, and acetone (B3395972) to remove any unreacted starting materials and solvent.

-

Dry the resulting cross-linked polymer under vacuum at 100 °C to obtain the microporous polymer network.

Data Presentation

The following tables present expected or analogous quantitative data for thiophene-based microporous polymers based on literature values for similar materials.[1][2] The data for the proposed polymer from 3-Thiopheneacrylic acid methyl ester is hypothetical and would need to be confirmed experimentally.

Table 1: Physicochemical Properties of Thiophene-Based Microporous Polymers

| Polymer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Td5 (°C)¹ |

| Proposed Cross-linked Poly(3-Thiopheneacrylic acid methyl ester) | Hypothetical: 300-800 | Hypothetical: 0.2-0.5 | Hypothetical: >300 |

| ThPOP-1[1] | 1050 | Not Reported | >400 |

| ThPOP-2[1] | 160 | Not Reported | >400 |

| ThPOPs (range)[2] | 350 - 1320 | Not Reported | Not Reported |

¹ 5% weight loss temperature from thermogravimetric analysis (TGA).

Table 2: Gas Adsorption Capacities of Thiophene-Based Microporous Polymers

| Polymer | CO₂ Uptake (wt% at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) |

| Proposed Cross-linked Poly(3-Thiopheneacrylic acid methyl ester) | Hypothetical: 5-10 | Hypothetical: 0.5-1.0 |

| ThPOP-1[1] | 15.0 | 2.23 |

| ThPOP-2[1] | 4.0 | Not Reported |

Visualizations

Diagram 1: Proposed Synthesis of Linear Polymer

Caption: Oxidative polymerization of 3-Thiopheneacrylic acid methyl ester.

Diagram 2: Proposed Cross-linking Workflow

Caption: Proposed cross-linking of the linear polymer to form a network.

Diagram 3: Logical Relationship of Properties and Applications

Caption: Relationship between synthesis, properties, and applications.

Disclaimer: The experimental protocols and data presented for the microporous polymer network derived from 3-Thiopheneacrylic acid methyl ester are hypothetical and based on established chemical principles for similar materials. These protocols would require optimization and experimental verification.

References

Application Notes and Protocols for the Functionalization of Thiophene Rings in Methyl 3-(3-Thienyl)acrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of methyl 3-(3-thienyl)acrylate, a versatile scaffold for the development of novel therapeutic agents. The functionalization of the thiophene (B33073) ring allows for the modulation of the compound's physicochemical properties and biological activity. The following sections detail key reactions, including palladium-catalyzed direct C-H arylation, Vilsmeier-Haack formylation, and bromination followed by Suzuki and Sonogashira cross-coupling reactions.

Palladium-Catalyzed Direct C-H Arylation of Methyl 3-(3-Thienyl)acrylate

Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. The C2 position of the thiophene ring in methyl 3-(3-thienyl)acrylate is particularly amenable to this transformation.

Experimental Protocol: Direct C-H Arylation

This protocol is adapted from a procedure for the direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with various aryl bromides.[1]

Materials:

-

Methyl (E)-3-(thiophen-3-yl)acrylate

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

Dimethylacetamide (DMAc)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a Schlenk tube, add methyl (E)-3-(thiophen-3-yl)acrylate (1 mmol), the respective aryl bromide (1.1 mmol), potassium acetate (2 mmol), and palladium(II) acetate (0.005 mmol, 0.5 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add dimethylacetamide (5 mL) to the reaction mixture.

-

Stir the reaction mixture at 130 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-arylated methyl 3-(3-thienyl)acrylate derivative.

Quantitative Data: Direct C-H Arylation

The following table summarizes the yields for the direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with a variety of aryl bromides.[1]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Methyl (E)-3-(2-(4-cyanophenyl)thiophen-3-yl)acrylate | 85 |

| 2 | 4-Bromobenzaldehyde | Methyl (E)-3-(2-(4-formylphenyl)thiophen-3-yl)acrylate | 45 |

| 3 | 4-Bromoacetophenone | Methyl (E)-3-(2-(4-acetylphenyl)thiophen-3-yl)acrylate | 48 |

| 4 | Methyl 4-bromobenzoate | Methyl (E)-3-(2-(4-(methoxycarbonyl)phenyl)thiophen-3-yl)acrylate | 63 |

| 5 | 4-Bromonitrobenzene | Methyl (E)-3-(2-(4-nitrophenyl)thiophen-3-yl)acrylate | 69 |

| 6 | 3-Bromobenzonitrile | Methyl (E)-3-(2-(3-cyanophenyl)thiophen-3-yl)acrylate | 61 |

| 7 | 3-Bromonitrobenzene | Methyl (E)-3-(2-(3-nitrophenyl)thiophen-3-yl)acrylate | 69 |

| 8 | 2-Bromobenzonitrile | Methyl (E)-3-(2-(2-cyanophenyl)thiophen-3-yl)acrylate | 46 |

Workflow for Direct C-H Arylation

Vilsmeier-Haack Formylation of Methyl 3-(3-Thienyl)acrylate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, such as thiophene.[2][3] This reaction introduces a formyl group, which can serve as a versatile handle for further synthetic transformations.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a general protocol for the Vilsmeier-Haack reaction on an electron-rich heterocycle and can be adapted for methyl 3-(3-thienyl)acrylate.[2]

Materials:

-

Methyl 3-(3-thienyl)acrylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Sodium acetate solution (saturated)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of methyl 3-(3-thienyl)acrylate in DMF dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat to drive the reaction to completion (monitor by TLC).

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium acetate.

-

The product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Workflow for Vilsmeier-Haack Formylation

Bromination and Subsequent Cross-Coupling Reactions

Halogenation of the thiophene ring, particularly bromination, provides a key intermediate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of thiophenes.

Experimental Protocol: Bromination with NBS

This is a general procedure for the bromination of thiophenes with NBS and can be adapted for methyl 3-(3-thienyl)acrylate.

Materials:

-

Methyl 3-(3-thienyl)acrylate

-

N-Bromosuccinimide (NBS)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve methyl 3-(3-thienyl)acrylate in acetonitrile or dichloromethane in a round-bottom flask.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude brominated product can often be used in the next step without further purification. If necessary, purify by column chromatography.

Experimental Protocol: Suzuki Cross-Coupling

This is a general protocol for the Suzuki coupling of an aryl bromide.

Materials:

-

Brominated methyl 3-(3-thienyl)acrylate

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DME, often with water)

Procedure:

-

In a reaction vessel, combine the brominated methyl 3-(3-thienyl)acrylate (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (2-5 mol%), and base (2-3 mmol).

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Experimental Protocol: Sonogashira Cross-Coupling

This is a general protocol for the Sonogashira coupling of an aryl halide.[4][5]

Materials:

-

Halogenated (iodo or bromo) methyl 3-(3-thienyl)acrylate

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere, add the halogenated methyl 3-(3-thienyl)acrylate (1 mmol), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

-

Add the solvent and the amine base.

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, water, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Workflow for Bromination and Cross-Coupling

Biological Activity of Functionalized Thienyl Acrylate (B77674) Derivatives